Benzenecarbothioamide, 2-amino-N-methyl-
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Overview
Description
2-amino-N-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of benzenecarbothioamide, where the amino group is substituted at the second position and the nitrogen atom is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylbenzenecarbothioamide typically involves the reaction of 2-aminobenzenecarbothioamide with methylating agents. One common method is the reaction of 2-aminobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions to yield 2-amino-N-methylbenzenecarbothioamide.
Industrial Production Methods
Industrial production of 2-amino-N-methylbenzenecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexylbenzenecarbothioamide
- 2-amino-N-cyclopentylbenzenecarbothioamide
- 2-amino-N-ethylbenzenesulfonanilide
- 2-amino-N-hexadecylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-amino-N-methylbenzenecarbothioamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the nitrogen atom can affect its binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
2415-10-3 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
DDBSWGLLYLTWRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=CC=C1N |
Origin of Product |
United States |
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